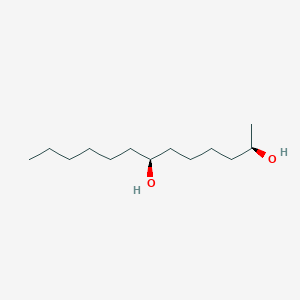
(2R,7S)-tridecane-2,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,7S)-tridecane-2,7-diol is a chiral organic compound with the molecular formula C13H28O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the second and seventh carbon atoms in a tridecane chain. The stereochemistry of the compound is specified by the (2R,7S) configuration, indicating the spatial arrangement of the hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-tridecane-2,7-diol typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the reduction of the corresponding diketone using chiral catalysts or reagents. For example, the reduction of (2R,7S)-tridecane-2,7-dione using a chiral reducing agent can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective hydrogenation processes. These processes often utilize high-pressure hydrogen gas in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(2R,7S)-tridecane-2,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (2R,7S)-tridecane-2,7-dione or tridecanoic acid.
Reduction: The major product is tridecane.
Substitution: The major products depend on the substituent introduced, such as (2R,7S)-tridecane-2,7-dichloride.
科学的研究の応用
(2R,7S)-tridecane-2,7-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of (2R,7S)-tridecane-2,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,7R)-tridecane-2,7-diol: Differing only in the stereochemistry at the seventh carbon, this compound has different physical and chemical properties.
(2S,7S)-tridecane-2,7-diol: Another stereoisomer with distinct properties and reactivity.
(2R,7S)-diacetoxytridecane: A related compound where the hydroxyl groups are acetylated, used as a sex pheromone in certain insect species.
Uniqueness
(2R,7S)-tridecane-2,7-diol is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. Its ability to undergo selective reactions and its role as a chiral building block make it valuable in various fields of research and industry.
特性
CAS番号 |
705266-50-8 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC名 |
(2R,7S)-tridecane-2,7-diol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-10-13(15)11-8-7-9-12(2)14/h12-15H,3-11H2,1-2H3/t12-,13+/m1/s1 |
InChIキー |
JONLMTCVVDGVKG-OLZOCXBDSA-N |
異性体SMILES |
CCCCCC[C@@H](CCCC[C@@H](C)O)O |
正規SMILES |
CCCCCCC(CCCCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


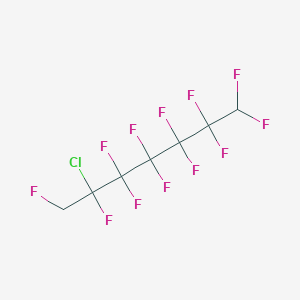

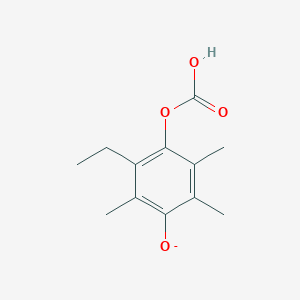

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
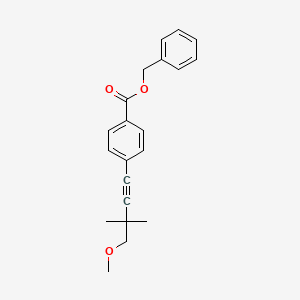
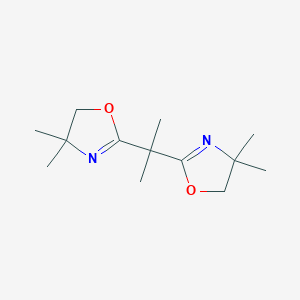
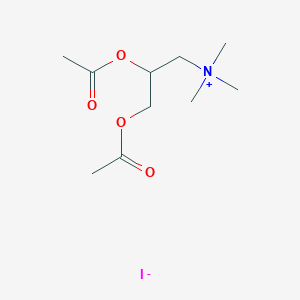
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
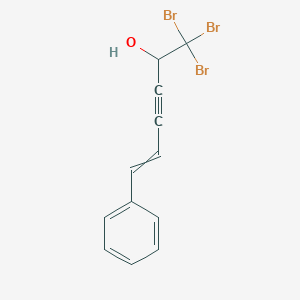
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
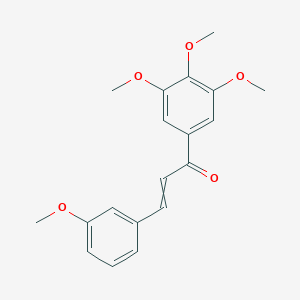
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
